molecular formula C12H15ClN2OS B399139 N-(4-chlorophenyl)-N'-pentanoylthiourea

N-(4-chlorophenyl)-N'-pentanoylthiourea

Cat. No.: B399139
M. Wt: 270.78g/mol
InChI Key: BRVKHMLEYAAWFA-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N'-pentanoylthiourea is a thiourea derivative characterized by a 4-chlorophenyl group attached to one nitrogen atom and a pentanoyl (five-carbon acyl) group on the other. Thiourea derivatives are renowned for their versatility in medicinal, agricultural, and materials chemistry due to their ability to form hydrogen bonds and coordinate with metals.

Properties

Molecular Formula

C12H15ClN2OS

Molecular Weight

270.78g/mol

IUPAC Name

N-[(4-chlorophenyl)carbamothioyl]pentanamide

InChI

InChI=1S/C12H15ClN2OS/c1-2-3-4-11(16)15-12(17)14-10-7-5-9(13)6-8-10/h5-8H,2-4H2,1H3,(H2,14,15,16,17)

InChI Key

BRVKHMLEYAAWFA-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC(=S)NC1=CC=C(C=C1)Cl

Canonical SMILES

CCCCC(=O)NC(=S)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives vary widely based on substituents at the N- and N'-positions. Below is a systematic comparison with structurally related compounds:

Substituent Effects on the Aromatic Ring

  • Halogen Position and Type: N-(4-Chlorophenyl) vs. N-(3-Chlorophenyl): indicates that the position of the chlorine atom on the phenyl ring affects molecular packing and reactivity. For instance, N-(3-chloropropionyl)-N'-phenylthiourea exhibits distinct crystallographic properties compared to its 4-chlorophenyl analogs due to steric and electronic differences (). Halogen Size: In maleimide derivatives (non-thiourea), halogen size (F, Cl, Br, I) at the 4-position showed minimal impact on inhibitory potency (e.g., IC50 values: 4-F = 5.18 μM; 4-Cl = 7.24 μM; 4-Br = 4.37 μM; 4-I = 4.34 μM) (). This suggests that electron-withdrawing effects, rather than halogen size, dominate activity in certain contexts.

Acyl Group Modifications

  • Pentanoyl vs. Shorter/Longer Acyl Chains: N-(4-Chlorobutanoyl)-N'-phenylthiourea (C4 acyl chain) and N-(3-chloropropionyl)-N'-phenylthiourea (C3 chain) demonstrate that acyl chain length influences solubility and crystallinity ().
  • Benzoyl vs. Nitrobenzoyl: N-Benzoyl-N′-4-cyanophenylthiourea and N-(4-nitrobenzoyl)-N′-4-cyanophenylthiourea () exhibit differing electrochemical properties due to nitro (strong electron-withdrawing) vs. benzoyl (moderate electron-withdrawing) groups. Cyclic voltammetry revealed distinct reduction potentials for nitro (-0.85 V) and cyano (-1.2 V) groups, highlighting substituent-driven redox behavior ().

Structural and Physicochemical Properties

Crystallography and Configuration

  • Syn–Anti Conformation : Benzoylthiourea derivatives adopt a syn–anti configuration across the thiourea C–N bond, as seen in N-benzoyl-N'-(3-hydroxyphenyl)thiourea (). This arrangement influences hydrogen-bonding networks and solid-state packing.
  • Bond Lengths : The C=S bond in thioureas (∼1.68 Å) and C=O bonds (∼1.22 Å) are consistent across derivatives ().

Electrochemical Behavior

  • Functional groups like nitro (-NO2) and cyano (-CN) in N-(4-nitrobenzoyl)-N′-4-cyanophenylthiourea exhibit distinct reduction peaks in cyclic voltammetry, with potentials at -0.85 V and -1.2 V, respectively (). Such properties are critical for designing redox-active sensors or catalysts.

Data Table: Key Comparative Parameters

Compound Name Acyl Group Aromatic Substituent Key Property/Activity Reference
N-(4-Chlorophenyl)-N'-pentanoylthiourea* Pentanoyl 4-Cl Hypothetical high lipophilicity -
N-(4-Fluorophenyl)maleimide Maleimide 4-F IC50 = 5.18 μM (MGL inhibitor)
N-Benzoyl-N′-4-cyanophenylthiourea Benzoyl 4-CN Reduction potential: -1.2 V
N-(3-Chloropropionyl)-N'-phenylthiourea 3-Chloropropionyl Phenyl Crystallographic uniqueness
N-(4-Chlorophenyl)-2-...acetamide (non-thiourea) - 4-Cl LC50 = 0.12 μg/mL (insecticidal)

*Hypothetical compound inferred from structural analogs.

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